2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound features a unique arrangement of pyridine and pyrimidine rings, which contributes to its diverse chemical reactivity and potential applications in medicinal chemistry. The compound is characterized by its ability to interact with various biological targets, making it a subject of interest in pharmacological research.
The compound has been synthesized through various methods, as detailed in the scientific literature. Notably, recent developments have focused on its synthesis and biological activity, particularly concerning anti-inflammatory effects and structure-activity relationships of similar pyrimidine derivatives .
This compound can be classified under:
The synthesis of 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid can be achieved through several methodologies. A prominent method involves the cyclocondensation reaction between pyridine derivatives and carboxylic acids under controlled pH conditions.
Key parameters in the synthesis include:
The molecular structure of 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid consists of:
The compound participates in various chemical reactions, including:
The mechanism by which 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid exerts its biological effects involves:
In vitro studies have reported half-maximal inhibitory concentration (IC50) values indicating effective inhibition against COX enzymes, suggesting its utility as an anti-inflammatory agent .
The compound has several notable applications:
Through ongoing research, 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid continues to be an important subject for further exploration in both synthetic chemistry and pharmacology.
2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid (CAS 400077-52-3) represents an advanced heterocyclic scaffold with escalating importance in medicinal chemistry. Characterized by the molecular formula C₁₅H₁₀N₄O₂ and a molecular weight of 278.27 g/mol, this pyridine-pyrimidine hybrid integrates multiple nitrogen atoms and a carboxylic acid group, enabling diverse binding interactions with biological targets . Its structural complexity supports rational drug design efforts targeting enzyme inhibition and molecular recognition, particularly in oncology and inflammation. The compound’s uniqueness stems from its electronically asymmetric framework, where the 2-pyridinyl and 4-pyridinyl substituents confer distinct steric and electronic profiles to the central pyrimidine ring [3]. This review examines the compound’s significance within the broader context of heterocyclic drug development.
The molecular architecture of 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid enables multifaceted biological interactions. Key features include:
Table 1: Comparative Bioactive Pyridine-Pyrimidine Hybrids
Compound | Substituent Positions | Key Biological Activity | Target |
---|---|---|---|
2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid | 2,4,5-pyrimidine | COX-1/COX-2 inhibition | Inflammatory enzymes |
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS 259807-47-1) | 2,5-pyrimidine | Antiviral lead optimization | Viral proteases |
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (CAS 56406-45-2) | 2,4,5-pyrimidine | Collagen prolyl 4-hydroxylase inhibition | Anti-fibrotic targets |
Recent studies highlight this scaffold’s role in targeted protein degradation. The pyrimidine core acts as a hinge-binding motif in kinase inhibitors, while pendant pyridines facilitate linker attachment for PROTAC (Proteolysis Targeting Chimera) development [4]. Additionally, the scaffold’s metal-coordination capacity (via pyridine nitrogens) supports catalytic inhibitor design, as seen in copper complexes with superoxide dismutase-mimetic activity [5]. Structure-activity relationship (SAR) studies indicate that methylation at the pyrimidine C6 position boosts cellular permeability but reduces aqueous solubility—a trade-off requiring careful optimization in lead development [4].
The development of 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid reflects a century-long progression in heterocyclic chemistry:
Table 2: Evolution of Key Pyridine-Pyrimidine Drug Candidates
Era | Representative Drug | Therapeutic Area | Structural Innovation |
---|---|---|---|
1952 | Isoniazid | Antitubercular | 4-pyridyl carboxylic acid |
1961 | Ethionamide | Antitubercular | 4-pyridyl thioamide |
2001 | Imatinib (Gleevec®) | Anticancer (CML) | Pyrimidine-pyridine core with amide linker |
2019 | Elexacaftor (Trikafta®) | Cystic fibrosis | Pyridyl-quinoline with carboxylate |
2020s | 2-(2-Pyridinyl)-4-(4-pyridinyl)-5-pyrimidinecarboxylic acid derivatives | Inflammation/oncology | Bis-heterocyclic with C5-carboxylic acid |
Current patent analyses (2013–2023) show that 14% of FDA-approved drugs contain pyridine, with di-substituted variants like this compound being predominant [2]. Pharmaceutical innovators (Bayer, Novartis, Aurigene) increasingly leverage such scaffolds for fragment-based drug discovery, where the core structure serves as a versatile "molecular Lego" for building inhibitors of challenging targets like P13K-delta or EGFR mutants [2] [4]. The synthesis route—often involving cyclocondensation of pyridine derivatives under pH-controlled conditions—exemplifies modern methodologies prioritizing atom economy and regioselectivity .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1